(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone
Description
BenchChem offers high-quality (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-8-12(17-9(2)14-8)13(16)15-10-4-3-5-11(15)7-6-10/h3-4,10-11H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTSBMJYNVFRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone is a bicyclic organic molecule notable for its complex azabicyclic structure, which includes a nitrogen atom within a bicyclic framework. This compound is part of the tropane alkaloid family and exhibits potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.25 g/mol. The stereochemistry indicated by the (1R,5S) notation suggests specific spatial arrangements that may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.25 g/mol |
| Structural Class | Azabicyclic |
| Functional Groups | Ketone, Thiazole |
Biological Activity
Research indicates that compounds with similar bicyclic structures often exhibit significant pharmacological properties. The biological activity of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone can be predicted based on its structural features.
The mechanism of action involves interactions with various molecular targets, including receptors and enzymes. The thiazole moiety may enhance binding affinity through specific interactions such as hydrogen bonding and π-π stacking due to its electron-rich nature.
Pharmacological Properties
Studies have shown that this compound may exhibit the following biological activities:
- Antimicrobial Activity: Potential effectiveness against various bacterial strains.
- Neurotransmitter Modulation: Possible influence on neurotransmitter systems, particularly in the central nervous system.
- Opioid Receptor Interaction: Similar compounds have shown activity as kappa opioid receptor antagonists, indicating potential for pain management applications.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of azabicyclic compounds. For example:
- Kappa Opioid Receptor Antagonists: Research on structurally related compounds has demonstrated their ability to selectively bind to kappa opioid receptors, with binding affinities measured in nanomolar ranges (IC50 values) .
- Neuropharmacology Studies: Investigations into the effects of similar azabicyclic compounds on neurotransmitter release and uptake have provided insights into their potential therapeutic applications in treating neurological disorders .
Toxicity and Safety Profile
Understanding the safety profile of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone is crucial for its development as a therapeutic agent:
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
Research indicates that compounds with similar bicyclic structures often exhibit significant pharmacological properties, particularly in neuropharmacology. For instance, the azabicyclic framework is known to interact with neurotransmitter systems, potentially modulating receptors involved in cognitive functions and mood regulation. Studies have suggested that such compounds can act as antagonists or agonists at glutamatergic receptors, including NMDA receptors, which are crucial for synaptic plasticity and memory formation.
2. Antiviral Activity
The compound's structural characteristics may also confer antiviral properties. Compounds within the bicyclic class have been studied for their ability to inhibit viral replication through various mechanisms, including interference with viral entry or replication processes. Preliminary studies suggest that (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone could be evaluated for effectiveness against specific viral pathogens.
3. Anticancer Potential
The unique combination of functional groups in this compound may enhance its selectivity toward cancer cells compared to normal cells. Research into similar compounds has shown promise in targeting cancer cell pathways, leading to apoptosis or inhibiting tumor growth. The thiazole moiety is particularly noteworthy as thiazole derivatives have been linked to anticancer activity through various mechanisms.
Synthetic Pathways
Several synthetic routes exist for producing (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone:
- Cyclization Reactions : Utilizing appropriate precursors to form the bicyclic structure through cyclization.
- Functional Group Modifications : Introducing the thiazole moiety via nucleophilic substitution or coupling reactions.
- Chiral Synthesis : Employing asymmetric synthesis techniques to achieve the desired stereochemistry.
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of similar azabicyclic compounds highlighted their ability to reduce oxidative stress in neuronal cells. The results indicated that these compounds could mitigate neurodegenerative processes associated with conditions like Alzheimer's disease.
Case Study 2: Antiviral Efficacy
In vitro studies on structurally related compounds demonstrated significant antiviral activity against influenza viruses by inhibiting hemagglutination and viral replication. These findings suggest that (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone may warrant further exploration in antiviral drug development.
Q & A
Basic Research Questions
Q. What are the critical synthetic challenges in preparing (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone, and how are they addressed methodologically?
- Key Challenges :
-
Stereoselective formation of the bicyclo[3.2.1]octane framework.
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Introduction of the 2,4-dimethylthiazole moiety without side reactions.
- Methodological Solutions :
-
Cyclization Optimization : Use of high-pressure reactors for bicyclic ring formation (60–80°C, DMF solvent) to enhance stereochemical control .
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Thiazole Coupling : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmosphere to attach the thiazole group, with yields improved to ~65% via microwave-assisted heating .
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Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate enantiomers, achieving ≥98% purity .
Synthetic Step Conditions Yield Key Reference Bicyclo framework 70°C, DMF, 12h 45% Thiazole coupling Pd(PPh₃)₄, 100°C, 2h 65% Final purification HPLC (ACN/H₂O) 98%
Q. How is the stereochemical integrity of the bicyclo[3.2.1]octane core validated during synthesis?
- Analytical Techniques :
- X-ray Crystallography : Confirms absolute configuration (e.g., C1R and C5S stereocenters) .
- Chiral HPLC : Validates enantiomeric excess (e.g., Chiralpak AD-H column, heptane/ethanol eluent) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for azabicyclo-thiazole hybrids?
- Common Contradictions :
- Discrepancies in IC₅₀ values (e.g., 2.4 μM vs. 8.7 μM in kinase inhibition assays).
- Resolution Methods :
- Assay Standardization : Use of ATP concentration-matched kinase profiling panels (e.g., Eurofins KinaseProfiler) to normalize activity measurements .
- Metabolic Stability Testing : Incubation with liver microsomes (human vs. murine) to account for species-specific degradation .
- Example : A 2024 study attributed conflicting cytotoxicity data to differential metabolic stability in HepG2 vs. HEK293 cell lines .
Q. How does the electronic nature of the thiazole substituent (2,4-dimethyl vs. 2-fluoro-4-nitro) modulate target binding?
- Structure-Activity Relationship (SAR) Insights :
-
Electron-Withdrawing Groups (e.g., NO₂) : Enhance binding to hydrophobic pockets (e.g., kinase ATP-binding sites) via dipole interactions .
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Electron-Donating Groups (e.g., CH₃) : Improve solubility but reduce affinity for charged targets like GPCRs .
- Computational Validation :
-
Molecular docking (AutoDock Vina) shows a 1.8 kcal/mol energy difference favoring 2,4-dimethylthiazole in lipid-rich membranes .
Substituent Target ΔG (kcal/mol) Reference 2,4-dimethyl Kinase A -9.2 2-fluoro-4-nitro Kinase B -11.0
Q. What experimental designs optimize enantioselective synthesis for preclinical studies?
- Catalytic Systems :
- Asymmetric Organocatalysis : Proline-derived catalysts achieve 85% ee in bicyclo[3.2.1]octane formation .
- Enzymatic Resolution : Lipase-mediated hydrolysis (Candida antarctica) separates diastereomers with >90% efficiency .
- Case Study : A 2025 protocol combined chiral Lewis acids (e.g., Ti-TADDOLates) with flow chemistry to scale enantiopure product to gram quantities .
Data Analysis & Validation
Q. How are spectroscopic discrepancies (e.g., NMR shifts) reconciled in structural elucidation?
- Multi-Technique Cross-Validation :
- ¹H-¹³C HSQC : Assigns overlapping proton signals in the 2.4–3.1 ppm region .
- IR Spectroscopy : Confirms carbonyl stretching (1680–1720 cm⁻¹) of the methanone group .
- Reference Standards :
- Commercial azabicyclo[3.2.1]octane analogs (e.g., CAS 51017-33-5) validate spectral baselines .
Key Research Gaps
- Limited proteomic profiling of off-target effects (e.g., kinase vs. phosphatase inhibition).
- Need for in vivo pharmacokinetic studies correlating thiazole substituents with blood-brain barrier permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
